N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986070
InChI: InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18)
SMILES:
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide

CAS No.:

Cat. No.: VC17986070

Molecular Formula: C13H22N4O

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide -

Specification

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
IUPAC Name N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide
Standard InChI InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18)
Standard InChI Key YYAKSOXKHIEWAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCNCCNCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone (C6H5CONH2\text{C}_6\text{H}_5\text{CONH}_2) substituted with a triethylenetetramine chain. This chain consists of three consecutive aminoethyl (-NH-CH2_2-CH2_2-) units, terminating in a primary amine group. The presence of multiple secondary and tertiary amines creates a highly basic environment, enabling protonation across a wide pH range .

Key Properties

  • Molecular Formula: C13H22N4O\text{C}_{13}\text{H}_{22}\text{N}_4\text{O}

  • Molecular Weight: 250.34 g/mol

  • CAS Number: 229499-92-7

  • Solubility: High solubility in polar solvents (e.g., water, ethanol) due to amine protonation and hydrogen bonding .

  • Stability: Susceptible to oxidation at amine sites; requires storage under inert conditions .

Table 1: Comparative Analysis of Structurally Related Benzamide Derivatives

Compound NameMolecular FormulaUnique FeaturesPotential Applications
N-(2-Aminoethyl)benzamideC9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}Single aminoethyl groupDrug delivery systems
N,N-Di(2-aminoethyl)benzamideC12H18N3O\text{C}_{12}\text{H}_{18}\text{N}_3\text{O}Two aminoethyl branchesPolymer crosslinking agents
4-Sulfamoylbenzamide derivativesC7H8N2O3S\text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}Sulfonamide functionalizationMetal ion adsorption

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)benzamide typically involves sequential nucleophilic substitutions:

  • Benzamide Activation: Benzoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)benzamide.

  • Stepwise Alkylation: Iterative reactions with bromoethylamine introduce additional aminoethyl groups, culminating in the triethylenetetramine chain .

  • Purification: Column chromatography or recrystallization isolates the final product.

Analytical Characterization

  • FTIR Spectroscopy: Peaks at 3300 cm1^{-1} (N-H stretch) and 1650 cm1^{-1} (C=O stretch) confirm amine and amide functionalities .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 250.34, consistent with the molecular weight .

  • Thermogravimetric Analysis (TGA): Decomposition above 200°C indicates moderate thermal stability .

Applications in Research and Industry

Pharmaceutical Development

The compound’s amine groups enable covalent conjugation with drug molecules, enhancing solubility and bioavailability. For example, similar polyamine-benzamide hybrids are explored as:

  • Anticancer Agents: DNA intercalation via amine-DNA phosphate interactions .

  • Antimicrobials: Disruption of bacterial cell membranes through cationic charge interactions .

Environmental Remediation

A structurally analogous compound, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, demonstrated 99.35% removal efficiency for Ni(II) ions from wastewater via chelation . This suggests potential for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)benzamide in heavy metal sequestration.

Table 2: Performance Metrics for Metal Ion Adsorption (Comparative)

Adsorbent MaterialTarget MetalMaximum Capacity (mg/g)pH OptimumReference
AESB/HZO Composite Ni(II)96.036.0
Activated CarbonPb(II)45.25.5-
Polyamine-Grafted SilicaCd(II)112.57.0-

Polymer Chemistry

The compound serves as a crosslinker in epoxy resins, improving mechanical strength and thermal resistance. Its multiple amine sites facilitate covalent bonding with polymer matrices, enabling applications in coatings and adhesives .

Recent Research Findings

Optimization of Adsorption Parameters

A central composite design (CCD) study optimized Ni(II) adsorption using a related benzamide derivative. Key findings include:

  • Optimum Conditions: 85 min contact time, pH 6, 10 mg adsorbent dose, and 20 mg/L initial Ni(II) concentration .

  • Adsorption Mechanism: Inner-sphere complexation dominates at pH 6–7.5, involving coordination between Ni(II) and deprotonated amine/sulfonamide groups .

Thermodynamic Insights

The Langmuir isotherm model best described Ni(II) adsorption, indicating monolayer coverage with a maximum capacity of 96.03 mg/g at 303 K . The process was spontaneous (ΔG<0\Delta G^\circ < 0) and endothermic (ΔH>0\Delta H^\circ > 0) .

Challenges and Future Directions

Stability Enhancements

Oxidative degradation of amine groups limits long-term storage. Future work may focus on N-alkylation or encapsulation in inert matrices to improve stability .

Expanding Applications

  • Drug Delivery: Conjugation with antitumor agents (e.g., doxorubicin) to target cancer cells.

  • Catalysis: Use as a ligand in transition metal catalysts for organic synthesis.

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